(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid

Boronic acid pKa Suzuki coupling transmetalation pH-dependent binding

Suzuki couplings at physiological pH often suffer from low boronate reactivity and protodeboronation. (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid (pKa 7.53) overcomes this through intramolecular N→B coordination that enhances transmetalation kinetics. • Enables aqueous micellar Suzuki protocols with reduced side reactions. • Ortho-morpholinomethyl group tunes Lewis acidity for kinase inhibitor library synthesis. • Supplied as ≥98% pure solid; stored at 2-8°C, shipped under ambient conditions.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 1292755-44-2
Cat. No. B1395822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid
CAS1292755-44-2
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O
InChIInChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
InChIKeyQKWPZMOTDLWIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid Overview


(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is an ortho-substituted arylboronic acid featuring a morpholinomethyl group adjacent to the boronic acid moiety and a fluorine substituent at the 5-position [1]. This substitution pattern yields a predicted pKa of 7.53 and a calculated logP of 0.60 , distinct from non-fluorinated or para-substituted morpholinomethylphenylboronic acid analogs. The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds in medicinal chemistry .

Why (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid Cannot Be Substituted


Regioisomeric or non-fluorinated morpholinomethylphenylboronic acids are not functionally interchangeable with the target compound. The ortho-substitution pattern places the morpholinomethyl group adjacent to the boronic acid, enabling intramolecular N→B coordination that influences boron Lewis acidity and diol-binding behavior [1]. The 5-fluoro substituent further lowers the pKa to 7.53 , compared to ~8.60 for the non-fluorinated 4-(morpholinomethyl)phenylboronic acid [2]. This electronic modulation directly affects transmetalation rates in Suzuki couplings and binding affinity in enzyme inhibition contexts [3].

Comparative Evidence for (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid


pKa Modulation by 5-Fluoro Substitution

The 5-fluoro substituent on the target compound lowers the predicted boronic acid pKa to 7.53 , representing a decrease of approximately 1.07 pKa units compared to the non-fluorinated para-substituted analog 4-(morpholinomethyl)phenylboronic acid (pKa 8.60) [1]. Lower pKa increases the proportion of the reactive boronate anion at physiological and near-neutral coupling pH, which can accelerate transmetalation kinetics in Suzuki-Miyaura reactions [2].

Boronic acid pKa Suzuki coupling transmetalation pH-dependent binding

Ortho-Morpholinomethyl N→B Coordination

The ortho-morpholinomethyl group in the target compound enables intramolecular N→B dative bonding, forming a zwitterionic tetracoordinated boron species. This was confirmed by X-ray crystallography of the catechol ester of the closely related morpholinylmethylphenylboronic acid, which revealed a monomeric zwitterion with tetracoordinated boron [1]. In contrast, the para-substituted isomer 4-(morpholinomethyl)phenylboronic acid cannot form this intramolecular interaction and remains tricoordinate [2]. This structural difference modulates the boron center's Lewis acidity and its affinity for diol-containing targets.

Intramolecular boron coordination Lewis acidity modulation Diol sensor design

Enhanced Aqueous Solubility via LogP Reduction

The morpholinomethyl substituent contributes to a calculated logP of 0.60 for the target compound , which represents a substantial hydrophilicity gain relative to simple fluoro-substituted phenylboronic acids. By comparison, the non-morpholine analog 5-fluoro-2-formylphenylboronic acid lacks the morpholinomethyl group and has only slight water solubility (8.2 g/L at 25°C) . In medicinal chemistry contexts, morpholinomethyl substitution has been demonstrated to improve aqueous solubility by more than 10-fold compared to non-morpholine lead compounds [1].

Aqueous solubility LogP Drug-like physicochemical properties

Anticancer Activity in L1210 Leukemia

The target compound (tested as its hydrochloride salt) demonstrated potent inhibition of L1210 mouse leukemia cell proliferation with an IC50 below 50 nM . For comparison, the structurally similar but regioisomerically distinct compound (4-chloro-3-(morpholinomethyl)phenyl)boronic acid exhibited an IC50 of approximately 15 µM against cancer cell lines , representing a >300-fold difference in potency. This suggests that the specific 5-fluoro-2-(morpholinomethyl) substitution pattern confers distinct biological activity that is not generalizable across morpholinomethylphenylboronic acid congeners.

Anticancer activity L1210 leukemia Boronic acid cytotoxicity

Application Scenarios for (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid


Aqueous Suzuki-Miyaura Coupling

The predicted pKa of 7.53 positions the target compound closer to the optimal pH range for boronate anion formation compared to non-fluorinated analogs (pKa ~8.6). This makes it particularly suitable for aqueous micellar Suzuki coupling protocols or coupling reactions conducted at physiological pH, where a higher fraction of reactive boronate species can improve coupling efficiency and reduce protodeboronation side reactions [1].

Biaryl Kinase/Protease Inhibitor Synthesis

The morpholinomethyl group is a privileged fragment in kinase inhibitor design, and the compound serves as a direct Suzuki coupling partner for introducing this pharmacophore into biaryl scaffolds. The ortho-substitution pattern, combined with fluorine at the 5-position, creates a unique steric and electronic environment at the resulting biaryl linkage that differs from para- or meta-substituted morpholinomethylphenylboronic acid coupling products [2]. The compound has demonstrated nanomolar-range antiproliferative activity against L1210 leukemia cells, supporting its use in oncology-focused library synthesis .

Boronic Acid Diol Sensors & Glucose-Responsive Materials

The ortho-morpholinomethyl group enables intramolecular N→B coordination, forming a tetracoordinated boron zwitterion that modulates Lewis acidity and diol-binding affinity. This structural feature, confirmed by X-ray crystallography on the analogous morpholinylmethylphenylboronic acid [3], is absent in para-substituted isomers. Users developing boronic acid-based fluorescent sensors for saccharides, or glucose-responsive hydrogel materials, should select this ortho-substituted scaffold specifically because the N→B interaction alters binding constants and fluorescence response characteristics relative to non-coordinating boronic acids.

Benzimidazole & Imidazole Library Synthesis

As documented in synthetic chemistry databases, this compound is routinely employed in Suzuki cross-coupling reactions for constructing benzimidazole, tetrahydroimidazole, and imidazole-containing compound libraries . Its combination of fluorine substitution (favorable for metabolic stability and ¹⁹F NMR analysis) and morpholinomethyl solubilizing group makes it a strategic choice for generating focused libraries with drug-like physicochemical properties.

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